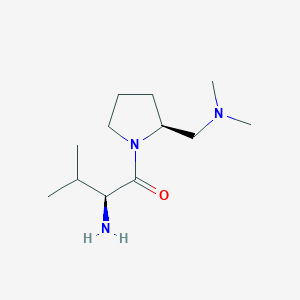
(S)-2-Amino-1-((S)-2-((dimethylamino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-1-((S)-2-((dimethylamino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a pyrrolidine ring, and a dimethylamino group. Its stereochemistry is defined by the (S)-configuration at two chiral centers, making it an enantiomerically pure substance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-((S)-2-((dimethylamino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-diamine, under acidic or basic conditions.
Introduction of the Dimethylamino Group: This step involves the alkylation of the pyrrolidine ring with a dimethylamine source, such as dimethylamine hydrochloride, in the presence of a base like sodium hydride.
Attachment of the Amino Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-1-((S)-2-((dimethylamino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or dimethylamino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-1-((S)-2-((dimethylamino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-1-((S)-2-((dimethylamino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Amino-1-(®-2-((dimethylamino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one: The enantiomer of the compound, with different stereochemistry.
N-Methyl-2-pyrrolidone: A structurally related compound with a pyrrolidine ring but lacking the amino and dimethylamino groups.
2-Amino-3-methylbutanoic acid: A simpler amino acid derivative with a similar backbone but without the pyrrolidine ring.
Uniqueness
(S)-2-Amino-1-((S)-2-((dimethylamino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one is unique due to its specific stereochemistry and the presence of both amino and dimethylamino groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Propiedades
IUPAC Name |
(2S)-2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)15-7-5-6-10(15)8-14(3)4/h9-11H,5-8,13H2,1-4H3/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNGKBJHXSSVAZ-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1CN(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1CN(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one](/img/structure/B7923416.png)
![(S)-2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one](/img/structure/B7923422.png)
![(S)-2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one](/img/structure/B7923447.png)
![(S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one](/img/structure/B7923453.png)
![(S)-2-Amino-1-{(S)-2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one](/img/structure/B7923458.png)
![(S)-2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one](/img/structure/B7923464.png)
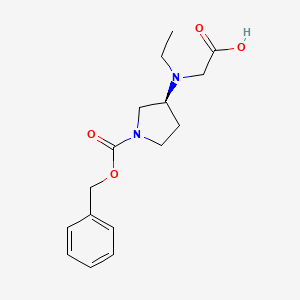
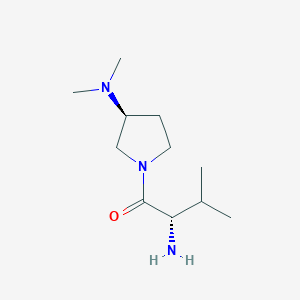
![2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7923488.png)
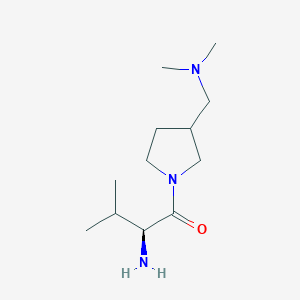
![(S)-2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one](/img/structure/B7923506.png)
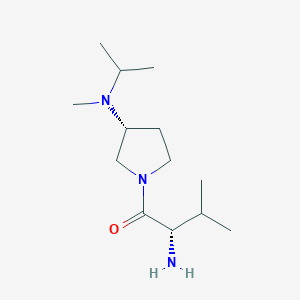
![(S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one](/img/structure/B7923528.png)
![(S)-2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one](/img/structure/B7923535.png)
